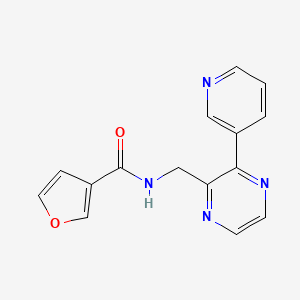

![molecular formula C19H14Cl2N6O B2607309 2,4-dichloro-N'-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide CAS No. 890953-91-0](/img/structure/B2607309.png)

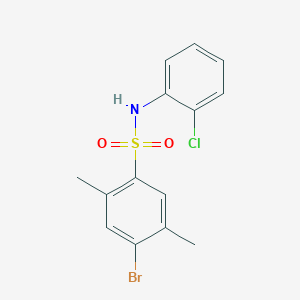

2,4-dichloro-N'-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves the use of organolithium reagents . For instance, the synthesis of pyrido[2,3-d]pyrimidines involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of the compound .Wissenschaftliche Forschungsanwendungen

Anticancer and Anti-5-lipoxygenase Agents

Pyrazolo[3,4-d]pyrimidines, a category that includes 2,4-dichloro-N'-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide, have been synthesized and evaluated for their potential as anticancer and anti-5-lipoxygenase agents. The cytotoxic activities of these compounds were tested against various cancer cell lines, such as HCT-116 and MCF-7, showing promise in cancer therapy (Rahmouni et al., 2016).

Antiviral and Antitumor Activities

Compounds within the pyrazolo[3,4-d]pyrimidine class have also been investigated for their antiviral and antitumor activities. Some derivatives have shown significant activity against viruses such as HSV-2, as well as inhibitory effects on leukemia cells in vitro (Ugarkar et al., 1984).

Inhibitors of DNA Polymerase III in Bacteria

Pyrazolo[3,4-d]pyrimidin-4-ones, similar in structure to the compound , have been identified as novel inhibitors of DNA polymerase III in Staphlococcus aureus and other Gram-positive bacteria. This discovery suggests their potential as a new class of antimicrobials targeting bacterial DNA replication (Ali et al., 2003).

COX-2 Selective Inhibitors

Pyrazolo[3,4-d]pyrimidine derivatives have been developed as selective inhibitors of COX-2, an enzyme involved in inflammatory processes. These compounds demonstrated superior inhibitory profiles compared to standard anti-inflammatory drugs, revealing their potential for treating inflammation-related conditions (Raffa et al., 2009).

Inhibitors of Phosphodiesterase 1

A diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones has been explored as phosphodiesterase 1 (PDE1) inhibitors. These compounds, including the highly potent ITI-214, have been considered for treating cognitive deficits associated with schizophrenia, Alzheimer's disease, and other central nervous system disorders (Li et al., 2016).

Antiviral Activity Against Influenza

Benzamide-based 5-aminopyrazoles and their fused heterocycles, related to the pyrazolo[3,4-d]pyrimidine framework, have shown remarkable antiviral activities against bird flu influenza H5N1, indicating their potential in antiviral therapy (Hebishy et al., 2020).

Antitumor Activity

Novel pyrazolo[3,4-d]pyrimidin-7'(1'H)-ones, including spiro derivatives, have been synthesized and evaluated for their antiproliferative properties against various cancer cell lines. These studies have highlighted their potential applications in cancer treatment (Ismail et al., 2017).

Eigenschaften

IUPAC Name |

2,4-dichloro-N'-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14Cl2N6O/c1-11-3-2-4-13(7-11)27-18-15(9-24-27)17(22-10-23-18)25-26-19(28)14-6-5-12(20)8-16(14)21/h2-10H,1H3,(H,26,28)(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIAGIDISMXBJFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14Cl2N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

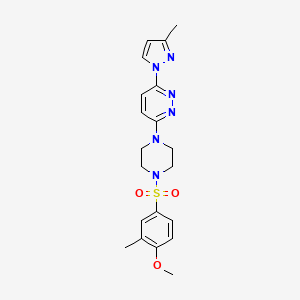

![6-[[4-(2,5-dimethylphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/no-structure.png)

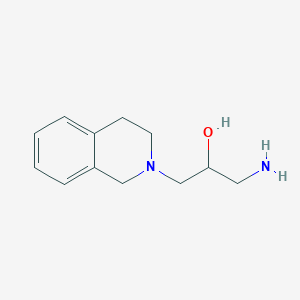

![[(3-Ethylphenyl)carbamoyl]methyl 2-phenylbutanoate](/img/structure/B2607230.png)

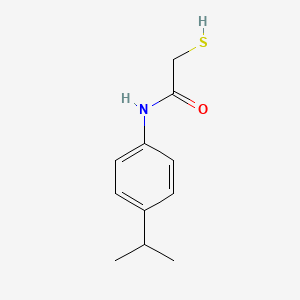

![2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2607237.png)

![2-Imino-3-(4-(trifluoromethoxy)phenyl)hexahydrothieno[3,4-d]thiazole 5,5-dioxide hydrobromide](/img/structure/B2607241.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone](/img/structure/B2607243.png)

![2-(3-methoxyphenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2607245.png)